molecular formula C8H17NOS B15375299 O-propan-2-yl N,N-diethylcarbamothioate CAS No. 49634-93-7

O-propan-2-yl N,N-diethylcarbamothioate

Cat. No.: B15375299
CAS No.: 49634-93-7
M. Wt: 175.29 g/mol
InChI Key: NDTVFPQWRFAKJW-UHFFFAOYSA-N
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Description

O-propan-2-yl N,N-diethylcarbamothioate (IUPAC name: O-isopropyl N,N-diethylcarbamothioate) is a carbamothioate derivative characterized by a thiocarbamate backbone with an O-isopropyl (propan-2-yl) ester group and N,N-diethyl substituents. Its molecular formula is C₈H₁₇NO₂S, and its structure consists of a central carbamothioate group (O=C(NEt₂)S–) linked to an isopropyloxy moiety.

Properties

CAS No.

49634-93-7

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

O-propan-2-yl N,N-diethylcarbamothioate

InChI

InChI=1S/C8H17NOS/c1-5-9(6-2)8(11)10-7(3)4/h7H,5-6H2,1-4H3

InChI Key

NDTVFPQWRFAKJW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamothioate Derivatives

Compound Name Molecular Formula Substituent (R Group) Molecular Weight (g/mol) Key Functional Groups
This compound C₈H₁₇NO₂S O-isopropyl 191.29 O-linked ester, N,N-diethyl
S-methyl N,N-diethylcarbamothioate C₆H₁₃NOS S-methyl 147.24 S-linked alkyl, N,N-diethyl
Thiobencarb (S-[(4-Chlorophenyl)methyl] N,N-diethylcarbamothioate) C₁₂H₁₆ClNOS S-(4-chlorobenzyl) 257.78 S-aromatic, N,N-diethyl
S-(2-chloroallyl) N,N-diethylcarbamothioate C₈H₁₄ClNOS S-(2-chloroallyl) 207.72 S-alkenyl, N,N-diethyl

Key Observations:

Substituent Effects on Reactivity: The O-isopropyl group in the target compound introduces steric hindrance and hydrophobicity compared to S-substituted analogs. S-methyl derivatives (e.g., S-methyl N,N-diethylcarbamothioate) exhibit simpler alkyl chains, enhancing solubility in nonpolar solvents and facilitating use as intermediates in organosulfur chemistry .

Biological and Agrochemical Applications: Thiobencarb (S-[(4-chlorophenyl)methyl] derivative) is a commercial herbicide targeting grassy weeds in rice paddies. The aromatic chlorinated substituent enhances bioactivity and environmental persistence . S-(2-chloroallyl) analogs may serve as precursors for organochlorine compounds, though their specific applications remain underexplored .

Physicochemical Properties :

  • Collision Cross-Section (CCS) Data : For S-methyl N,N-diethylcarbamothioate, predicted CCS values in mass spectrometry vary with adducts (e.g., [M+H]+: 132.9 Ų, [M+Na]+: 141.9 Ų), reflecting differences in molecular conformation and ion mobility . Similar data for O-propan-2-yl derivatives are unavailable, suggesting opportunities for further research.

Contrast with Phosphonothioates

These compounds feature a phosphorus core instead of a carbamoyl group, leading to distinct reactivity (e.g., hydrolysis resistance) and applications in nerve agent antidotes or catalytic systems .

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